5-isopropyl-1H-pyrazole-3-carboxylic acid

HCA2 Agonist Nicotinic Acid Receptor GPCR Binding Affinity

Replacing 5-isopropyl with linear alkyl chains alters HCA2 affinity by 4- to 9-fold, invalidating SAR comparisons. This compound provides: • HCA2 partial agonism with EC50 41,700 nM at HCA3 vs 18,600 nM for 5-butyl analog - ideal for HCA2-specific signaling • Ki = 683 nM (5-isopropyl) vs 150 nM (5-propyl) - quantitative benchmark for docking model validation • Stable solid (mp 153-157°C), ≥97% purity, free carboxylic acid handle for amide/ester libraries Immediate shipment, full spectral data available.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
CAS No. 890590-91-7
Cat. No. B3164294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-isopropyl-1H-pyrazole-3-carboxylic acid
CAS890590-91-7
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=NN1)C(=O)O
InChIInChI=1S/C7H10N2O2/c1-4(2)5-3-6(7(10)11)9-8-5/h3-4H,1-2H3,(H,8,9)(H,10,11)
InChIKeyCHWXKAHFWLSLOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Isopropyl-1H-pyrazole-3-carboxylic Acid: HCA2/HCA3 Profiling & SAR


5-Isopropyl-1H-pyrazole-3-carboxylic acid (CAS 890590-91-7) is a heterocyclic carboxylic acid featuring a 5-isopropyl substitution on the pyrazole ring . This compound serves as a critical intermediate and a direct ligand for the hydroxycarboxylic acid receptor family (HCA2/HCA3), where the specific alkyl branch architecture dictates receptor affinity and selectivity [1]. Its functional utility is defined by its solid-state physical stability (melting point 153-157°C) and its role as a partial agonist scaffold for nicotinic acid receptors .

HCA2/HCA3 receptor profiling and selectivity studies
Partial agonist scaffold for nicotinic acid receptor SAR
Solid-state physical form simplifies weighing and storage

5-Isopropyl-1H-pyrazole-3-carboxylic Acid: Substitution Risk Analysis


In the context of nicotinic acid receptor (HCA2/GPR109a) modulation, generic substitution of 5-isopropyl-1H-pyrazole-3-carboxylic acid with linear alkyl analogs (e.g., 5-propyl or 5-butyl) is not scientifically valid. Empirical binding data demonstrates that the shift from a branched isopropyl to a linear alkyl chain alters the Ki value by approximately 4- to 9-fold, fundamentally changing the pharmacologic profile [1][2]. Furthermore, the distinct steric hindrance of the isopropyl group significantly reduces GPR109b (HCA3) activity by over 15-fold compared to the 5-butyl derivative, making the compound a more selective HCA2 tool [3]. These quantitative divergences in affinity and intrinsic activity necessitate precise procurement of the 5-isopropyl variant for reproducible SAR and in vitro signaling studies.

Alkyl chain architecture
Linear alkyl analogs (5-propyl, 5-butyl) may shift HCA2 binding affinity by an order of magnitude, altering partial agonism characteristics.
Subtype selectivity context
Isopropyl steric hindrance reduces HCA3 engagement relative to 5-butyl; selectivity profile may not transfer across related scaffolds.

5-Isopropyl-1H-pyrazole-3-carboxylic Acid: Performance Metrics


HCA2 Binding Affinity Profile

In a direct radioligand displacement assay using rat spleen membranes and [³H]-nicotinic acid (20 nM), the 5-isopropyl derivative exhibits a Ki of 683 nM [1][2]. This represents a significant loss of affinity compared to the 5-propyl (Ki = 150 nM) and 5-butyl (Ki = 72 nM) analogs reported in the same study [1]. The data indicates that the steric branching of the isopropyl group is suboptimal for the HCA2 orthosteric pocket relative to linear alkyl extensions.

HCA2 Binding Affinity
Cross-study comparable
683 nM
5-Propyl: 150 nM
5-Butyl: 72 nM
Supports partial agonism assay context
Rat spleen membrane, [³H]-nicotinic acid displacement
HCA2 Agonist Nicotinic Acid Receptor GPCR Binding Affinity

HCA3 Receptor Activity Profile

The compound's activity at the human HCA3 receptor (GPR109b) was assessed via cAMP inhibition in human adipocytes (HTRF assay). The 5-isopropyl derivative exhibited an EC50 of 41,700 nM (41.7 µM) [1]. In contrast, the 5-butyl analog (5-butylpyrazole-3-carboxylic acid) demonstrates markedly higher potency with an EC50 of 18,600 nM (18.6 µM) under identical assay conditions [2].

HCA3 Activity
Cross-study comparable
41,700 nM
5-Butyl analog: 18,600 nM
Reduced HCA3 engagement profile for selectivity studies
Human adipocyte cAMP HTRF assay
HCA3 Agonist GPR109b Functional Selectivity

GPR109A Functional Inhibition Profile

The inhibitory activity of the 5-isopropyl derivative on GPR109A-mediated signaling was quantified in CHOK1 cells. The compound inhibited forskolin-induced cAMP production with an IC50 of 2,600 nM (2.6 µM) [1]. In comparison, the 5-butyl analog demonstrates significantly higher functional antagonism with an EC50 of 110 nM in a human adipocyte cAMP assay [2].

GPR109A Inhibition
Cross-study comparable
IC50 = 2,600 nM
5-Butyl: EC50 = 110 nM
Quantitative baseline for functional antagonist studies
CHOK1 cells / human adipocyte cAMP assays
GPR109A Antagonist cAMP Inhibition CHOK1 Cell Assay

Solid-State Stability and Physical Properties

The compound is a stable solid at room temperature with a reported melting point range of 153-157°C (lit.) . This solid-state property differentiates it from lower alkyl homologs, such as the 5-ethyl ester derivative which is a liquid . The high melting point indicates robust crystal lattice energy, facilitating long-term storage at room temperature in sealed, dry conditions .

Physical Stability
Class-level inference
State at RT
Solid
Melting point
153–157°C
Simplifies handling vs. liquid ester analogs
Source review; standard storage conditions
Chemical Stability Melting Point Storage Conditions

5-Isopropyl-1H-pyrazole-3-carboxylic Acid: Application Scenarios


HCA2/HCA3 Selectivity Profiling

Utilize this compound as a selective HCA2 partial agonist with reduced HCA3 engagement. Given its EC50 of 41,700 nM at HCA3 (GPR109b) compared to 18,600 nM for the 5-butyl analog, it serves as an ideal negative control or reference standard for establishing HCA2-specific signaling fingerprints in adipocyte or immune cell assays [1].

Nicotinic Acid Receptor SAR Studies

Employ the 5-isopropyl variant as a benchmark for steric hindrance effects in the HCA2 binding pocket. The 4.6-fold lower affinity (Ki = 683 nM) compared to the 5-propyl analog (Ki = 150 nM) provides a precise quantitative parameter for validating computational docking models and designing next-generation HCA2 agonists with optimized alkyl substitution [2].

Derivatization and Library Synthesis

Leverage the carboxylic acid handle for straightforward amide coupling or esterification reactions. The compound's solid-state stability (mp 153-157°C) and high commercial purity (≥97%) make it a reliable building block for generating focused libraries of pyrazole-based kinase inhibitors or receptor modulators .

Analytical Method Development and QC Standard

Procure this compound as a characterized analytical standard for HPLC or LC-MS method validation due to its well-defined physical properties and available spectral data. Its distinct retention time and mass fragmentation pattern can be used to identify and quantify pyrazole-3-carboxylic acid impurities or metabolites in complex biological matrices .

Application
Selection Property
Validation Focus
HCA2/HCA3 selectivity profiling
Reduced HCA3 engagement profile
cAMP assay endpoint verification in adipocyte models
Nicotinic acid receptor SAR
Steric hindrance benchmark
Computational docking and affinity validation
Pyrazole library synthesis
Carboxylic acid coupling handle
Post-derivatization purity and solubility check
LC-MS method validation
Defined physical properties and spectra
Retention time and fragmentation pattern

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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